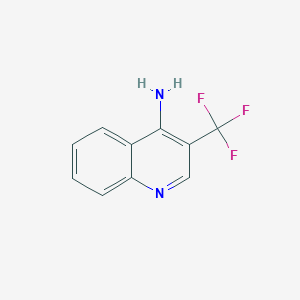

3-(Trifluoromethyl)quinolin-4-amine

Description

Properties

IUPAC Name |

3-(trifluoromethyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-5-15-8-4-2-1-3-6(8)9(7)14/h1-5H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRFXDGNVFQKER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Characterization of 3-(Trifluoromethyl)quinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, 3-(Trifluoromethyl)quinolin-4-amine. This document details a plausible synthetic pathway, experimental protocols, and a full characterization profile, including spectroscopic and physical data. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group at the 3-position is of significant interest for modulating the compound's physicochemical and pharmacological properties.

Introduction

Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The trifluoromethyl group, a key bioisostere, is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity. The synthesis and characterization of this compound, therefore, represents a valuable addition to the medicinal chemist's toolbox, offering a new scaffold for drug discovery programs.

Synthesis Pathway

A robust and efficient two-step synthetic route has been devised for the preparation of this compound. The synthesis commences with the well-established Gould-Jacobs reaction to construct the quinoline core, followed by a nucleophilic aromatic substitution to introduce the desired amino functionality at the C4 position.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-3-(trifluoromethyl)quinoline

The synthesis of the quinoline core is achieved through the Gould-Jacobs reaction.

-

Reaction Setup: In a high-temperature reaction vessel, 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) are combined.

-

Cyclization: The reaction mixture is heated to 250°C for 30 minutes. The intermediate, ethyl 2-((3-(trifluoromethyl)phenyl)amino)methylenemalonate, is formed in situ and undergoes thermal cyclization.

-

Saponification and Decarboxylation: After cooling, the crude product is subjected to saponification with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid intermediate. Subsequent heating of the carboxylic acid intermediate leads to decarboxylation, affording 4-hydroxy-3-(trifluoromethyl)quinoline.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 4-hydroxy-3-(trifluoromethyl)quinoline.

Step 2: Synthesis of this compound

The final product is obtained through a two-step functional group interconversion from the 4-hydroxyquinoline intermediate.

-

Chlorination: 4-Hydroxy-3-(trifluoromethyl)quinoline (1.0 eq) is treated with phosphorus oxychloride (POCl₃, 3.0 eq) and heated at reflux for 2 hours to yield 4-chloro-3-(trifluoromethyl)quinoline.

-

Amination: The crude 4-chloro-3-(trifluoromethyl)quinoline is then subjected to amination by heating with aqueous ammonia in a sealed vessel at 120-130°C for 8-10 hours.

-

Workup and Purification: After cooling, the reaction mixture is basified with aqueous sodium hydroxide and extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The final product, this compound, is purified by column chromatography on silica gel.

Characterization Data

The structural confirmation of this compound is based on a comprehensive analysis of its spectroscopic and physical data.

| Parameter | Value |

| Molecular Formula | C₁₀H₇F₃N₂ |

| Molecular Weight | 212.17 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in literature; predicted to be in the range of 150-170 °C based on similar structures. |

| Solubility | Soluble in methanol, DMSO, and chlorinated solvents. |

| ¹H NMR (400 MHz, DMSO-d₆) | Predicted δ (ppm): 8.65 (s, 1H, H-2), 8.20 (d, 1H, J=8.4 Hz, H-5), 7.85 (d, 1H, J=8.4 Hz, H-8), 7.70 (t, 1H, J=7.6 Hz, H-7), 7.50 (t, 1H, J=7.6 Hz, H-6), 6.80 (br s, 2H, NH₂). |

| ¹³C NMR (101 MHz, DMSO-d₆) | Predicted δ (ppm): 152.0 (C-4), 148.5 (C-8a), 145.0 (C-2), 130.0 (C-7), 128.5 (C-5), 125.0 (C-6), 124.0 (q, J=274 Hz, CF₃), 122.0 (C-8), 118.0 (C-4a), 115.0 (q, J=30 Hz, C-3). |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | Predicted δ (ppm): -62.5 (s, 3F). |

| IR (KBr, cm⁻¹) | Predicted characteristic peaks: 3450-3300 (N-H stretch), 1620 (C=N stretch), 1580 (C=C stretch), 1320 (C-F stretch). |

| Mass Spectrometry (ESI) | m/z: 213.06 [M+H]⁺. |

Note: NMR and IR data are predicted based on known chemical shift values for similar structures and computational models. Experimental verification is required.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound is depicted below.

Caption: Experimental workflow for synthesis and characterization.

Conclusion

This technical guide outlines a feasible synthetic route and a comprehensive characterization plan for this compound. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development. The synthesis of this novel compound opens up new avenues for the exploration of the chemical space around the 4-aminoquinoline scaffold, with the potential for the discovery of new therapeutic agents with improved properties. Further studies to optimize the reaction conditions and to explore the biological activities of this compound are warranted.

Spectroscopic Profile of 3-(Trifluoromethyl)quinolin-4-amine: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-(Trifluoromethyl)quinolin-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the absence of published experimental data for this specific compound in available scientific literature, this guide presents predicted spectroscopic data based on the analysis of analogous compounds and general principles of spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral properties of the quinoline core, the trifluoromethyl group, and the amine functionality.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | s | 1H | H2 |

| ~8.0 - 8.2 | d | 1H | H5 |

| ~7.6 - 7.8 | d | 1H | H8 |

| ~7.4 - 7.6 | t | 1H | H7 |

| ~7.2 - 7.4 | t | 1H | H6 |

| ~5.0 - 6.0 | br s | 2H | NH₂ |

Note: The exact chemical shifts are influenced by the solvent used. The amino protons (NH₂) are expected to be broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C4 |

| ~148 - 150 | C8a |

| ~145 - 147 | C2 (q, JCF ≈ 35-40 Hz) |

| ~130 - 132 | C7 |

| ~128 - 130 | C5 |

| ~125 - 127 | C6 |

| ~122 - 124 (q, JCF ≈ 275-280 Hz) | CF₃ |

| ~120 - 122 | C4a |

| ~118 - 120 | C8 |

| ~115 - 117 (q, JCF ≈ 5-7 Hz) | C3 |

Note: The carbon attached to the CF₃ group and the CF₃ carbon itself will appear as quartets due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | CF₃ |

Note: The chemical shift is relative to a standard such as CFCl₃. A singlet is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |

| 3100 - 3000 | Medium to Weak | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1600, 1500, 1450 | Medium to Strong | Aromatic C=C stretch |

| 1350 - 1100 | Strong | C-F stretch |

| 1300 - 1200 | Medium | Aromatic C-N stretch |

Note: The presence of a primary amine is characterized by a doublet in the N-H stretching region. The strong C-F stretching bands are a key feature for trifluoromethylated compounds.

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 212 | [M]⁺ (Molecular Ion) |

| 193 | [M - F]⁺ |

| 185 | [M - HCN]⁺ |

| 143 | [M - CF₃]⁺ |

Note: The exact fragmentation pattern will depend on the ionization method used (e.g., EI, ESI). The molecular ion peak is expected at m/z 212. A prominent fragment would likely be the loss of the trifluoromethyl radical.

General Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic amines and trifluoromethylated compounds.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆; 0.5-0.7 mL) in a 5 mm NMR tube.

-

¹H NMR: Spectra would be acquired on a 300 or 500 MHz spectrometer. Data acquisition parameters would include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Spectra would be acquired on the same instrument, typically at 75 or 125 MHz. A wider spectral width (0-200 ppm) and a larger number of scans would be required due to the lower natural abundance of ¹³C. Proton decoupling would be used to simplify the spectrum.

-

¹⁹F NMR: Spectra would be acquired on a spectrometer equipped with a fluorine probe, typically at a frequency of 282 or 470 MHz. A spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm) would be used.[1]

Infrared (IR) Spectroscopy

The IR spectrum would be recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, the spectrum could be obtained by depositing a thin film of the compound from a volatile solvent onto a salt plate (e.g., NaCl or KBr). The spectrum would be recorded over the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry

Mass spectra would be obtained using a mass spectrometer with an appropriate ionization source.

-

Electron Ionization (EI): For EI-MS, a small amount of the sample would be introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample would be bombarded with electrons (typically 70 eV) to induce ionization and fragmentation.

-

Electrospray Ionization (ESI): For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source. This soft ionization technique is useful for determining the molecular weight with minimal fragmentation. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a synthesized chemical compound like this compound.

Caption: General Workflow for Spectroscopic Analysis.

This diagram outlines the typical procedural flow from synthesis and purification to comprehensive spectroscopic analysis and final structural characterization of a target molecule.

References

3-(Trifluoromethyl)quinolin-4-amine chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-(Trifluoromethyl)quinolin-4-amine

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. This guide has been constructed by integrating established principles of quinoline chemistry with the known electronic effects of amino and trifluoromethyl substituents. The experimental protocols provided are representative examples adapted from closely related compounds and should be considered as starting points for methodological development.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the 4-aminoquinoline class. The presence of the quinoline scaffold, a key pharmacophore in various therapeutic agents, combined with a potent electron-withdrawing trifluoromethyl group at the C3 position and a nucleophilic amino group at the C4 position, imparts a unique combination of chemical properties and reactivity. This makes it an intriguing substrate for medicinal chemistry and materials science research. The trifluoromethyl group significantly modulates the electronic properties and lipophilicity of the molecule, while the amino group serves as a versatile handle for synthetic diversification.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below. While experimental data is scarce, computational predictions provide valuable estimates.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃N₂ | Calculated |

| Molecular Weight | 212.17 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | Inferred |

| XLogP3 (Predicted) | 2.6 | PubChem (CID 11356898 for isomer)[1] |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 3 | Calculated |

| Monoisotopic Mass | 212.056133 g/mol | PubChem (CID 2735961 for isomer)[2] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay between the nucleophilic exocyclic amine, the electron-deficient quinoline core, and the strongly deactivating trifluoromethyl group.

Basicity and N-Functionalization

The primary amine at the C4 position is the most reactive site for nucleophilic attack. However, the potent electron-withdrawing effect of the adjacent CF₃ group at C3 significantly reduces the basicity of the amine compared to the unsubstituted 4-aminoquinoline. Despite this, the amine remains a viable nucleophile for various transformations.

The amine can undergo alkylation with alkyl halides or other electrophiles. Due to the reduced nucleophilicity and potential for overalkylation, selective mono-alkylation may require carefully controlled conditions, such as the use of specific bases or phase-transfer catalysts.[3][4] Reductive amination using aldehydes or ketones offers an alternative route to N-alkylated products.[5]

Representative Experimental Protocol: N-Alkylation of a Primary Arylamine (Adapted from a general procedure for selective mono-N-alkylation)[4]

-

To a solution of the primary amine (1.0 mmol) in anhydrous dimethyl sulfoxide (DMSO, 5 mL), add cesium carbonate (1.5 mmol).

-

Add the alkyl halide (1.1 mmol) to the suspension.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired N-alkylated secondary amine.

N-acylation of the amino group proceeds readily with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is typically high-yielding and serves as a common method for derivatization.[6] The use of a non-nucleophilic base like pyridine or triethylamine is standard to scavenge the acid byproduct.

Representative Experimental Protocol: N-Acylation (Adapted from a standard acylation procedure)

-

Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add triethylamine (1.2 mmol) and cool the mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 mmol) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (15 mL) and then with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

-

Recrystallize or purify the residue by column chromatography to obtain the pure N-acyl product.

Caption: General workflow for the N-acylation of this compound.

Electrophilic Aromatic Substitution (EAS)

Electrophilic substitution on the quinoline ring is complex. The pyridine ring is inherently electron-deficient and resistant to EAS, while the benzene ring is more reactive.[7] The substituents on this compound exert strong and opposing influences:

-

-NH₂ group (at C4): A powerful activating group that directs electrophiles to ortho and para positions. In this case, it strongly activates the C5 position.

-

-CF₃ group (at C3): A powerful deactivating group that directs electrophiles to the meta position.[8] It deactivates the entire ring system, particularly the pyridine ring.

The net effect is that the activating influence of the amino group will likely dominate the regioselectivity, directing substitution primarily to the C5 position. However, the overall reaction rate will be significantly retarded by the deactivating CF₃ group, requiring more forcing conditions than for unsubstituted 4-aminoquinoline.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

While the parent molecule is not primed for cross-coupling, halogenated derivatives (e.g., 5-bromo-3-(trifluoromethyl)quinolin-4-amine) would be excellent substrates for reactions like Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination.[9][10] These reactions would enable the introduction of a wide array of aryl, alkyl, or amino substituents, primarily at the C5 position following a regioselective halogenation step.

Representative Experimental Protocol: Suzuki Coupling of a Halo-Quinoline (Adapted from a general palladium-catalyzed cross-coupling procedure)[9]

-

To a microwave vial, add the bromo-substituted quinoline (1.0 mmol), the desired boronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol).

-

Evacuate and backfill the vial with argon or nitrogen.

-

Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Seal the vial and heat in a microwave reactor at 120 °C for 30-60 minutes.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over magnesium sulfate, and concentrate.

-

Purify the residue by flash chromatography to yield the coupled product.

Potential Biological Activity and Signaling Pathways

Derivatives of the isomeric 2-(trifluoromethyl)quinolin-4-amine have been identified as potent antitumor agents that function as microtubule-targeted agents.[11] These compounds inhibit tubulin polymerization, binding at or near the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.

Given these findings, this compound represents a valuable scaffold for investigation into similar biological activities. Its unique substitution pattern may offer a different binding profile or pharmacokinetic properties, warranting its synthesis and evaluation as a potential microtubule polymerization inhibitor.

Caption: Conceptual pathway of microtubule polymerization inhibition by quinoline derivatives.[11]

References

- 1. PubChemLite - 3-(trifluoromethyl)quinoline-4-carboxylic acid (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 2. 8-(Trifluoromethyl)quinolin-4-amine | C10H7F3N2 | CID 2735961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]

- 5. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Trifluoromethylselenolation and N-acylation of indoles with [Me4N][SeCF3] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Trifluoromethylated Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group onto this privileged structure has emerged as a powerful strategy in drug design, significantly enhancing the biological activities and pharmacokinetic profiles of the resulting compounds. The high electronegativity, metabolic stability, and lipophilicity imparted by the -CF3 group can profoundly influence a molecule's interaction with biological targets, leading to potent and selective therapeutic effects. This technical guide provides an in-depth exploration of the diverse biological activities of trifluoromethylated quinolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Anticancer Activity

Trifluoromethylated quinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of cancer cell lines. Their mechanisms of action are varied and often involve the disruption of fundamental cellular processes, such as cell division and signaling.

One of the key mechanisms by which some trifluoromethylated quinolines exert their anticancer effects is through the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[2][3][4] By interfering with tubulin polymerization, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[5]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected trifluoromethylated quinoline derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | MGC-803 (Gastric) | 1.38 | [6] |

| HCT-116 (Colon) | 5.34 | [6] | |

| MCF-7 (Breast) | 5.21 | [6] | |

| Compound 2 | PC3 (Prostate) | 3.02 | [7] |

| LNCaP (Prostate) | 3.45 | [7] | |

| K562 (Leukemia) | 3.98 | [7] | |

| Compound 3 | Leukaemia K562 | <50 | [8] |

| Lung A549 | <50 | [8] | |

| Breast MCF7 | <50 | [8] | |

| Pancreatic PANC1 | <50 | [8] | |

| Compound 4 | MDA-MB-468 (TNBC) | 2.5–5 | [9][10][11] |

| Compound 5 | MDA-MB-468 (TNBC) | 2.5–5 | [9][10][11] |

| Compound 6 | MDA-MB-468 (TNBC) | 2.5–5 | [9][10][11] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13][14]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Trifluoromethylated quinoline compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the trifluoromethylated quinoline compounds in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Inhibition of tubulin polymerization by trifluoromethylated quinolines.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Trifluoromethylated quinolines have shown promising activity against a range of bacteria and fungi.[15][16]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected trifluoromethylated quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18][19]

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 7 | S. pneumoniae ATCC 49619 | ≤ 0.008 | [20] |

| Compound 8 | E. faecium (vancomycin-resistant) | 4 | [20] |

| Compound 9 | M. tuberculosis H37Rv | 0.3 | [20] |

| Compound 10 | C. neoformans | 15.6 | [19] |

| Compound 11 | S. aureus | 2 | [19] |

| Compound 12 | M. tuberculosis H37Rv | 10 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3][4][21][22][23]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Trifluoromethylated quinoline compounds

-

Sterile saline or broth for inoculum preparation

-

Microplate reader or visual inspection

Procedure:

-

Prepare a stock solution of the trifluoromethylated quinoline compound.

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.

-

Dilute the standardized inoculum in broth to the final desired concentration.

-

Inoculate each well of the microtiter plate with the microbial suspension, except for a sterility control well (broth only). Include a growth control well (inoculum in broth without the compound).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth or by measuring the optical density with a microplate reader.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Several trifluoromethylated quinoline derivatives have been investigated for their anti-inflammatory properties, demonstrating their potential to modulate inflammatory responses.[19][24][25]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[2][26][27][28][29]

Materials:

-

Rats or mice

-

Carrageenan solution (1% w/v in sterile saline)

-

Trifluoromethylated quinoline compounds

-

Vehicle for compound administration (e.g., saline, Tween 80 solution)

-

Pletysmometer or calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the trifluoromethylated quinoline compound or the vehicle to different groups of animals via an appropriate route (e.g., oral, intraperitoneal). A positive control group receiving a known anti-inflammatory drug (e.g., indomethacin) should also be included.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Signaling Pathway: Carrageenan-Induced Inflammation

Caption: Signaling pathway of carrageenan-induced inflammation.

Neuroprotective Activity

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, represent a growing health concern. Trifluoromethylated quinolines have been explored for their neuroprotective potential, with some derivatives showing promise in preclinical models.[17][30][31][32][33] Their mechanisms of action in the central nervous system often involve the modulation of neurotransmitter levels and the inhibition of enzymes involved in neuroinflammation and oxidative stress.

Key targets for neuroprotection include acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can improve cognitive function.[13][21][24][26][29] MAO-B is involved in the degradation of dopamine, and its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease.[9][16][23][30][33][34][35][36]

Experimental Protocol: In Vivo Neuroprotection Assay in Zebrafish

Zebrafish larvae are a powerful in vivo model for high-throughput screening of neuroactive compounds due to their genetic tractability, rapid development, and optical transparency.[8][34][37][38]

1. Locomotor Activity Assay: [7][15][20][28][39] Materials:

-

Zebrafish larvae (e.g., 5-7 days post-fertilization)

-

96-well plates

-

Neurotoxin (e.g., MPTP, 6-OHDA)

-

Trifluoromethylated quinoline compounds

-

Automated video tracking system

Procedure:

-

Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.

-

Expose the larvae to the neurotoxin to induce a parkinsonian-like phenotype, characterized by reduced locomotor activity.

-

Treat the larvae with different concentrations of the trifluoromethylated quinoline compound.

-

Acclimate the larvae to the tracking system.

-

Record the locomotor activity (e.g., distance moved, velocity) of the larvae over a defined period using the automated video tracking system.

-

Analyze the data to determine if the compound can rescue the neurotoxin-induced locomotor deficits.

2. Acridine Orange Staining for Apoptosis: [14][27][31][32][40] Materials:

-

Zebrafish larvae

-

Neurotoxin

-

Trifluoromethylated quinoline compounds

-

Acridine orange solution (e.g., 2 µg/mL in embryo medium)

-

Fluorescence microscope

Procedure:

-

Expose zebrafish larvae to a neurotoxin to induce neuronal apoptosis.

-

Treat the larvae with the trifluoromethylated quinoline compound.

-

Incubate the larvae in the acridine orange solution in the dark.

-

Wash the larvae several times with fresh embryo medium to remove excess stain.

-

Anesthetize the larvae and mount them on a microscope slide.

-

Visualize and quantify the apoptotic cells (which will fluoresce bright green) in the brain region using a fluorescence microscope.

Signaling Pathways

Acetylcholinesterase (AChE) Inhibition:

Caption: Mechanism of acetylcholinesterase (AChE) inhibition.

Monoamine Oxidase B (MAO-B) Inhibition:

Caption: Mechanism of monoamine oxidase B (MAO-B) inhibition.

Conclusion

Trifluoromethylated quinolines represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, coupled with favorable pharmacokinetic profiles, make them attractive candidates for further drug development. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel trifluoromethylated quinoline-based therapeutics. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of next-generation drugs to address a wide range of unmet medical needs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of antitumor drugs that interact with microtubules and tubulin. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Monoamine oxidases in development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of action responsible for carrageenan-induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. selectscience.net [selectscience.net]

- 15. mdpi.com [mdpi.com]

- 16. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. ovid.com [ovid.com]

- 22. researchgate.net [researchgate.net]

- 23. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]

- 24. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 27. agilent.com [agilent.com]

- 28. vliz.be [vliz.be]

- 29. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]

- 30. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Neurodegeneration in zebrafish embryos and adults after cadmium exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 32. A rapid apoptosis assay measuring relative acridine orange fluorescence in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Monoamine Oxidase-B Inhibitor Reduction in Pro-Inflammatory Cytokines Mediated by Inhibition of cAMP-PKA/EPAC Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Monoamine oxidase B - Wikipedia [en.wikipedia.org]

- 36. Monoamine oxidase - Wikipedia [en.wikipedia.org]

- 37. Carrageenan-Induced Colonic Inflammation Is Reduced in Bcl10 Null Mice and Increased in IL-10-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 38. cell lines ic50: Topics by Science.gov [science.gov]

- 39. researchgate.net [researchgate.net]

- 40. researchgate.net [researchgate.net]

Review of trifluoromethylquinoline derivatives in medicinal chemistry

An In-depth Technical Guide to Trifluoromethylquinoline Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline, a heterocyclic aromatic compound, serves as a foundational scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its versatile structure allows for extensive functionalization, making it a "privileged scaffold" in drug discovery.[3] The incorporation of a trifluoromethyl (CF₃) group into the quinoline ring system has become a key strategy for enhancing the pharmacological properties of these derivatives.[4] The CF₃ group is known to improve metabolic stability, increase lipophilicity, and alter electronic properties, which can lead to enhanced binding affinity, bioavailability, and overall potency of a drug candidate.[5][6][7] This guide provides a comprehensive review of trifluoromethylquinoline derivatives, covering their synthesis, diverse medicinal applications, structure-activity relationships, and relevant experimental methodologies.

Synthesis of Trifluoromethylquinoline Derivatives

The synthesis of trifluoromethyl-substituted quinolines is a cornerstone of their development. Several established methods are employed to construct the quinoline core, often starting with precursors already containing the trifluoromethyl group to ensure regioselectivity.[4]

Common Synthetic Strategies:

-

Gould-Jacobs Reaction: This is a widely used method that typically involves the reaction of a trifluoromethyl-substituted aniline with a malonate derivative, such as diethyl ethoxymethylenemalonate. The process proceeds through a condensation step followed by thermal cyclization at high temperatures to form the quinoline ring.[4] The position of the CF₃ group on the final quinoline product is determined by its placement on the initial aniline.[4]

-

Conrad-Limpach Synthesis: This reaction involves the condensation of an aniline with a β-ketoester. The subsequent ring closure at high temperatures, usually facilitated by a strong acid catalyst, yields the quinoline system.[3]

-

Knorr Quinoline Synthesis: Similar to the Conrad-Limpach method, this synthesis also utilizes the condensation of an aromatic amine and a β-ketoester, employing a mild acid catalyst to promote the formation of the quinoline ring.[3]

Caption: General workflow for major quinoline synthesis methods.

Medicinal Chemistry Applications

Trifluoromethylquinoline derivatives have demonstrated significant potential across various therapeutic areas, including oncology, inflammation, and infectious diseases.[1][8]

Anti-Cancer Agents

The development of novel anti-cancer drugs is a critical area of research, and trifluoromethylquinolines have emerged as promising candidates.[1][9] They exert their anti-tumor effects through various mechanisms, including enzyme inhibition and disruption of cellular processes like tubulin polymerization.

-

SGK1 Inhibition: A series of 4-trifluoromethyl-2-anilinoquinoline derivatives were developed as potential anti-cancer agents. Compound 8b , featuring a (4-(piperazin-1-yl)phenyl)amino substitution, showed superior efficacy against four cancer cell lines by inducing apoptosis and cell cycle arrest.[9] Further studies identified Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) as a potential target for this class of compounds.[9] In a PC3 xenograft mouse model, compound 8b exhibited significant anti-cancer effects with minimal toxicity.[9]

-

Tubulin Polymerization Inhibition: Certain trifluoromethylquinoline derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division.[10] Compounds 5a, 5m, 5o, and 6b demonstrated remarkable antiproliferative activities at nanomolar concentrations against several human cancer cell lines.[10] Mechanism studies revealed that compound 6b targets the colchicine binding site on tubulin, leading to G2/M phase cell cycle arrest and apoptosis in LNCaP cells.[10]

-

Folate Enzyme Inhibition: 2-[N-Alkyl(R-phenyl)-aminomethyl]-3-phenyl-7-trifluoromethylquinoxalines have been synthesized and evaluated as inhibitors of folate enzymes like dihydrofolate reductase and thymidylate synthase.[11] Compound 21 was the most active against a panel of cancer cell lines, while compound 17 showed interesting selectivity against specific lung, melanoma, ovarian, and renal cancer cell lines.[11]

Table 1: Anti-Cancer Activity of Selected Trifluoromethylquinoline Derivatives

| Compound | Target/Mechanism | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 8b | SGK1 Inhibition | PC3, LNCaP, K562, HeLa | Superior efficacy (qualitative) | [9][12] |

| 6b | Tubulin Polymerization Inhibition | LNCaP and others | Nanomolar concentrations | [10] |

| 10g | p53/Bax Apoptosis | Various human tumor lines | < 1.0 µM | [13] |

| 19c, 19f, 19h, 19l | Multi-target (Aromatase, EGFR, B-RAF) | A549 (Lung) | 3 - 4.5 µM |[12] |

Caption: Mechanisms of action for anti-cancer trifluoromethylquinolines.

Anti-Inflammatory Agents

Chronic inflammation is implicated in numerous diseases. Quinoline derivatives have been investigated as anti-inflammatory agents targeting key components of the inflammatory cascade.[14] While specific data on trifluoromethylquinoline derivatives is less consolidated in the initial search, the general quinoline scaffold shows promise by inhibiting targets like NF-κB, COX, and various enzymes.[14][15][16] For example, fluorine-substituted benzo[h]quinazoline-2-amine derivatives (a related class) have been shown to inhibit the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines.[15]

Anti-Infective Agents

The quinoline core is central to many anti-infective drugs, most notably the fluoroquinolone antibiotics and anti-malarial agents like chloroquine.[1][17][18] The introduction of the trifluoromethyl group can modulate the activity of these compounds. Trifluoromethyl-substituted N-arylcinnamamides, which are structurally related to quinolines, have been tested for activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis.[19] The position of the CF₃ group was found to be critical for activity, with substitution at the meta-position showing the most promise.[19]

Table 2: Anti-Infective Activity of Selected Trifluoromethyl-Substituted Compounds

| Compound Class | Organism(s) | Key Finding | Reference |

|---|---|---|---|

| Trifluoromethyl-substituted N-arylcinnamamides | S. aureus, MRSA, M. smegmatis | (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide was the most active compound. | [19] |

| Fused Quinoline Derivatives | P. falciparum (Malaria) | Hybrids of 1,3,5 triazine with quinoline derivatives show anti-malarial properties. |[1] |

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry.[20][21] For quinoline derivatives, SAR studies have revealed several key principles:

-

Position of Substituents: The pharmacological activity and target specificity are highly dependent on the nature and position of substituents on the quinoline ring.[13][14]

-

Substituents at C4 and C7: For certain anti-cancer quinolines, amino side chain substituents at the 4-position and bulky alkoxy groups at the 7-position were found to be beneficial for antiproliferative activity.[13]

-

Side Chain Length: The length of alkylamino side chains can significantly impact potency. For one series of anti-cancer compounds, a side chain with two methylene (CH₂) units was found to be optimal.[13]

-

Role of CF₃ Group: The electron-withdrawing nature and lipophilicity of the CF₃ group significantly alter the electronic properties of the quinoline ring, which can enhance binding to biological targets and improve pharmacokinetic profiles.[6][22]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for the synthesis and biological evaluation of trifluoromethylquinoline derivatives based on common laboratory practices.

General Protocol for Synthesis (Gould-Jacobs based)

-

Condensation: Mix equimolar amounts of a selected 3-(trifluoromethyl)aniline and diethyl 2-(ethoxymethylene)malonate. Heat the mixture, typically at 100-120°C, for 1-2 hours. Ethanol is eliminated during this step.

-

Cyclization: Add the resulting intermediate from step 1 to a high-boiling point solvent, such as Dowtherm A. Heat the mixture to reflux (approximately 250°C) for 15-30 minutes. This high temperature facilitates the ring-closing reaction.

-

Workup and Purification: Cool the reaction mixture and dilute it with a hydrocarbon solvent like hexane to precipitate the product. Filter the crude product.

-

Hydrolysis (Optional): If the ethyl ester is not the desired final product, it can be hydrolyzed to the corresponding carboxylic acid using a base (e.g., NaOH) followed by acidification.

-

Purification: Purify the final compound using recrystallization or column chromatography to achieve the desired purity (>97%).

-

Characterization: Confirm the structure of the synthesized compound using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.

General Protocol for In Vitro Anti-Cancer Activity (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., PC3, LNCaP, HeLa)[9] in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline derivatives in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan precipitate.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent, to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Caption: Standard workflow for an MTT cell viability assay.

Conclusion and Future Perspectives

Trifluoromethylquinoline derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. The unique properties imparted by the trifluoromethyl group have led to the development of potent lead compounds for a range of diseases, particularly cancer.[5][9][10] The established synthetic pathways allow for extensive structural diversification, enabling detailed structure-activity relationship studies that can guide the design of next-generation therapeutics.[3][4] Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these derivatives, exploring novel biological targets, and expanding their application to other therapeutic areas such as neurodegenerative and cardiovascular diseases.[1] The continued exploration of this chemical space promises to yield new and effective medicines.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-[N-Alkyl(R-phenyl)-aminomethyl]-3-phenyl-7-trifluoromethylquinoxalines as anticancer agents inhibitors of folate enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The use of fluoroquinolones as antiinfective transition-therapy agents in community-acquired pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sciforum.net [sciforum.net]

- 20. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 21. m.youtube.com [m.youtube.com]

- 22. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of ADMET Properties for 3-(Trifluoromethyl)quinolin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a novel therapeutic agent hinges not only on its efficacy but also on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Early assessment of these properties is crucial to de-risk drug discovery programs and reduce costly late-stage failures. This technical guide provides an in-depth in silico analysis of the ADMET properties of 3-(Trluoromethyl)quinolin-4-amine, a quinoline derivative of interest in medicinal chemistry. By leveraging established computational models, we present a comprehensive predictive profile of this compound, offering valuable insights for its further development. All quantitative data is summarized in structured tables for clarity, and the methodologies of the predictive tools are detailed. Furthermore, graphical workflows and relationship diagrams are provided to visually articulate the in silico prediction process and the interplay of ADMET parameters.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory effects. The introduction of a trifluoromethyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic behavior. 3-(Trifluoromethyl)quinolin-4-amine is a compound that combines these structural features, making it a candidate for further investigation.

In silico ADMET prediction has become an indispensable tool in modern drug discovery.[1][2] These computational methods offer a rapid and cost-effective means to evaluate the drug-like properties of compounds before committing to extensive experimental testing.[3] By identifying potential liabilities early, researchers can prioritize and optimize lead candidates more efficiently. This guide utilizes a widely-used in silico tool to generate a comprehensive ADMET profile for this compound.

Predicted ADMET Properties of this compound

The ADMET properties of this compound were predicted using the SwissADME web tool. The SMILES string for the compound, Nc1c(cnc2c1cccc2)C(F)(F)F, was used as the input for the predictions. The following tables summarize the predicted quantitative data.

Physicochemical Properties

| Property | Predicted Value |

| Formula | C10H7F3N2 |

| Molecular Weight | 212.17 g/mol |

| #Heavy Atoms | 15 |

| #Aromatic Heavy Atoms | 11 |

| Fraction Csp3 | 0.10 |

| #Rotatable Bonds | 1 |

| #Hydrogen Bond Acceptors | 3 |

| #Hydrogen Bond Donors | 2 |

| Molar Refractivity | 51.18 |

| Topological Polar Surface Area (TPSA) | 51.93 Å2 |

Lipophilicity

| Parameter | Predicted Value |

| iLOGP | 2.57 |

| XLOGP3 | 2.54 |

| WLOGP | 2.49 |

| MLOGP | 2.18 |

| SILICOS-IT | 3.16 |

| Consensus Log Po/w | 2.59 |

Water Solubility

| Parameter | Predicted Value | Solubility Class |

| LogS (ESOL) | -3.23 | Soluble |

| LogS (Ali) | -3.58 | Soluble |

| LogS (SILICOS-IT) | -3.22 | Soluble |

Pharmacokinetics

| Parameter | Prediction |

| GI Absorption | High |

| BBB Permeant | Yes |

| P-gp Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C19 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Log Kp (skin permeation) | -6.21 cm/s |

Drug-Likeness

| Rule | Prediction | Violations |

| Lipinski | Yes | 0 |

| Ghose | Yes | 0 |

| Veber | Yes | 0 |

| Egan | Yes | 0 |

| Muegge | Yes | 0 |

| Bioavailability Score | 0.55 |

Medicinal Chemistry

| Parameter | Prediction |

| PAINS (Pan Assay Interference Compounds) | 0 alerts |

| Brenk | 1 alert (quinoline) |

| Lead-likeness | Yes (0 violations) |

| Synthetic Accessibility | 3.14 |

Experimental Protocols: In Silico ADMET Prediction Methodology

The predictions presented in this guide were generated using the SwissADME web tool, a free and widely used platform for evaluating the ADMET properties of small molecules.[4][5] The methodology relies on a collection of predictive models based on different computational approaches.

3.1. Physicochemical Properties: Standard molecular descriptors such as molecular weight, number of heavy atoms, and counts of hydrogen bond donors and acceptors are calculated based on the input chemical structure. The Topological Polar Surface Area (TPSA) is calculated using the fragment-based method developed by Ertl et al.

3.2. Lipophilicity: SwissADME provides a consensus Log Po/w value derived from five different predictive models:

-

iLOGP: A physics-based method that calculates the free energy of solvation in n-octanol and water.

-

XLOGP3: An atomistic method with corrective factors based on a large training set of known Log P values.

-

WLOGP: A fragmental method that sums the contributions of individual atoms.

-

MLOGP: A topology-based method that uses 13 molecular descriptors.

-

SILICOS-IT: A hybrid method that combines fragmental and topological descriptors.

3.3. Water Solubility: Three different models are used to predict aqueous solubility (LogS):

-

ESOL: A model based on the molecular weight, heavy atom count, number of rotatable bonds, and the fraction of aromatic heavy atoms.

-

Ali: A topological model based on a larger and more diverse dataset than ESOL.

-

SILICOS-IT: A fragment-based topological method.

3.4. Pharmacokinetics:

-

GI Absorption and BBB Permeability: These are predicted using the "BOILED-Egg" model, which is an intuitive graphical method based on the relationship between lipophilicity (WLOGP) and polarity (TPSA).[6]

-

P-glycoprotein (P-gp) Substrate: A Support Vector Machine (SVM) model is used to predict whether a compound is a substrate of this important efflux transporter.

-

Cytochrome P450 (CYP) Inhibition: SVM models are employed to predict the inhibitory activity of the compound against the five major CYP isoforms (1A2, 2C19, 2C9, 2D6, and 3A4).

-

Skin Permeation (Log Kp): This is predicted using a linear model based on molecular size and lipophilicity.[6]

3.5. Drug-Likeness: The tool evaluates the compound against several established drug-likeness rules, including Lipinski's rule of five, Ghose filter, Veber rules, Egan rules, and Muegge rules. The bioavailability score is a probabilistic measure based on these rules.

3.6. Medicinal Chemistry:

-

PAINS: The molecule is screened for substructures that are known to cause pan-assay interference.

-

Brenk: The molecule is checked for structural alerts that may indicate potential toxicity or metabolic liabilities.

-

Synthetic Accessibility: This score estimates the ease of synthesis on a scale from 1 (very easy) to 10 (very difficult).

Visualizations

In Silico ADMET Prediction Workflow

Caption: Workflow for in silico ADMET prediction of a candidate molecule.

Inter-relationships of Key ADMET Properties

Caption: Relationships between key physicochemical and ADMET properties.

Conclusion

The in silico analysis of this compound provides a valuable preliminary assessment of its drug-like properties. The predictions suggest that the compound has high gastrointestinal absorption, good solubility, and the potential to cross the blood-brain barrier. It does not appear to be a substrate for P-glycoprotein, which is a favorable characteristic. However, the predictions also indicate potential inhibition of several key CYP450 enzymes (CYP1A2, CYP2C19, CYP2C9, and CYP3A4), which could lead to drug-drug interactions. The Brenk alert for the quinoline scaffold suggests a potential area for medicinal chemistry optimization.

Overall, this compound exhibits a promising profile that warrants further experimental validation. The insights gained from this in silico evaluation can guide the design of future studies and help to prioritize this compound within a broader drug discovery program. It is important to emphasize that these are predictive data and should be confirmed with in vitro and in vivo experiments.

References

- 1. admetSAR3.0: a comprehensive platform for exploration, prediction and optimization of chemical ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijsrm.humanjournals.com [ijsrm.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. SwissADME [swissadme.ch]

CAS number and IUPAC name for 3-(Trifluoromethyl)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3-(Trifluoromethyl)quinolin-4-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document details the chemical identity, synthetic approaches, and known biological activities of trifluoromethylated quinolin-4-amine derivatives, with a focus on their potential as anticancer agents.

Chemical Identification

IUPAC Name: this compound

CAS Number: 1820650-23-4

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₀H₇F₃N₂ |

| Molecular Weight | 212.17 g/mol |

Synthesis and Experimental Protocols

General Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from established methods for the synthesis of 4-aminoquinoline derivatives.

Objective: To synthesize this compound from 4-chloro-3-(trifluoromethyl)quinoline.

Materials:

-

4-chloro-3-(trifluoromethyl)quinoline

-

Ammonia (or an ammonia equivalent such as ammonium hydroxide or a protected amine followed by deprotection)

-

A suitable solvent (e.g., ethanol, DMSO, or N-methyl-2-pyrrolidone)

-

A base (if using an amine salt, e.g., triethylamine, potassium carbonate)

-

Standard laboratory glassware and purification equipment (e.g., reflux condenser, magnetic stirrer, rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-chloro-3-(trifluoromethyl)quinoline (1 equivalent) in the chosen solvent.

-

Addition of Amine: Add an excess of the aminating agent (e.g., a solution of ammonia in ethanol or aqueous ammonium hydroxide) to the flask. If an amine salt is used, add a suitable base (1.5-2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 140°C.[1][2] The optimal temperature and reaction time will depend on the specific solvent and aminating agent used. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: The crude product is then purified. This may involve the following steps:

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.

Biological Activity and Potential Applications

Derivatives of trifluoromethyl-substituted quinolin-4-amines have shown promising biological activities, particularly as anticancer agents. The trifluoromethyl group is known to enhance the anticancer potential of various scaffolds.

Anticancer Activity

Studies on related 2-(trifluoromethyl)quinolin-4-amine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, including prostate (PC3), leukemia (K562), and cervical cancer (HeLa) cells.[3] Some of these compounds exhibited IC₅₀ values in the nanomolar range, indicating high potency.[3]

Table 1: In Vitro Cytotoxicity of Representative 2-(Trifluoromethyl)quinolin-4-amine Derivatives [3]

| Compound | PC3 IC₅₀ (µM) | K562 IC₅₀ (µM) | HeLa IC₅₀ (µM) |

| 5e | 0.49 | 0.08 | 0.01 |

| 5f | - | - | <0.01 |

| 5o | - | - | <0.01 |

| Combretastatin A-4 | - | - | 0.02 |

Note: Data for 2-(trifluoromethyl)quinolin-4-amine derivatives is presented as a proxy for the potential activity of the 3-substituted isomer.

Signaling Pathways and Mechanisms of Action

The anticancer effects of quinoline derivatives are often attributed to their interaction with key cellular pathways involved in cell proliferation and survival. For trifluoromethylated quinolin-4-amines, two potential mechanisms of action have been elucidated for related compounds: inhibition of microtubule polymerization and modulation of the PI3K/Akt signaling pathway.

Inhibition of Microtubule Polymerization

Certain 2-(trifluoromethyl)quinolin-4-amine derivatives have been identified as microtubule-targeted agents.[3] They are proposed to bind to the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[3]

Caption: Inhibition of Microtubule Polymerization by this compound.

PI3K/Akt Signaling Pathway Inhibition

4-Aminoquinoline derivatives have been shown to sensitize cancer cells to Akt inhibitors and can interfere with the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is crucial for cell survival, proliferation, and angiogenesis. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

Conclusion

This compound and its derivatives represent a promising class of compounds for further investigation in drug discovery, particularly in the development of novel anticancer therapeutics. The synthetic accessibility of the 4-aminoquinoline scaffold, combined with the beneficial properties imparted by the trifluoromethyl group, makes these molecules attractive candidates for optimization and preclinical evaluation. Further research is warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of this compound class.

References

- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of 3-(Trifluoromethyl)quinolin-4-amine: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 3-(Trifluoromethyl)quinolin-4-amine, a crucial quinoline derivative for researchers, scientists, and professionals in the field of drug development. Understanding the physicochemical properties of this compound is paramount for its effective application in medicinal chemistry and pharmaceutical sciences. This document outlines standard experimental protocols for determining these properties and discusses potential stability characteristics based on the known chemistry of the quinoline scaffold.

Quantitative Solubility Profile

A thorough literature search did not yield specific quantitative solubility data for this compound in common laboratory solvents. However, based on the general solubility of similar heterocyclic amines and trifluoromethylated compounds, a qualitative assessment suggests likely solubility in polar organic solvents. For instance, a related compound, 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzenesulfonamide, has been recrystallized from an ethanol/methanol mixture, indicating at least moderate solubility in these alcohols.[1]

To facilitate future research and data comparison, the following table provides a standardized format for reporting experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |

| Water | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask Method |

| Phosphate Buffer (pH 7.4) | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask Method |

| Methanol | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask Method |

| Ethanol | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask Method |

| Dimethyl Sulfoxide (DMSO) | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask Method |

| Acetonitrile | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask Method |

| Acetone | 25 | Data Not Available | Data Not Available | e.g., Shake-Flask Method |

Stability Profile and Potential Degradation Pathways

Specific stability data for this compound is not currently available in the public domain. However, the stability of the molecule can be inferred from the general behavior of quinoline derivatives and the presence of the trifluoromethyl and amine functional groups.

General Stability Considerations:

-

pH: The quinoline nitrogen is basic and can be protonated at acidic pH, potentially increasing aqueous solubility but also potentially influencing stability. The exocyclic amine group will also have its own pKa.

-

Light: Some quinoline derivatives exhibit photostability.[2][3] However, photostability testing is crucial to determine any susceptibility to degradation upon light exposure.

-

Temperature: Thermal stress can lead to degradation. Standard stability testing protocols involve evaluating the compound at elevated temperatures.

-

Oxidation: The quinoline ring and the amine group could be susceptible to oxidation.

Potential Degradation Pathways: While no specific degradation products for this compound have been documented, studies on the biodegradation of quinoline itself reveal potential pathways that could be relevant. These often involve hydroxylation of the quinoline ring system as an initial step.[4] For example, degradation can proceed via the formation of 2-hydroxyquinoline and subsequent intermediates.[5] The presence of the trifluoromethyl group, a strong electron-withdrawing group, may influence the sites of metabolic or chemical attack.

The following table provides a template for reporting stability testing results.

| Condition | Duration | Assay (%) | Appearance of Degradants | Comments |

| 40°C / 75% RH (Accelerated) | 6 months | Data Not Available | Data Not Available | e.g., No change |

| 25°C / 60% RH (Long-term) | 12 months | Data Not Available | Data Not Available | e.g., Minor degradant |

| Photostability (ICH Q1B) | - | Data Not Available | Data Not Available | e.g., Stable |

| Aqueous Buffer (pH 3, 7, 9) at 25°C | 1 month | Data Not Available | Data Not Available | e.g., Degradation at pH 3 |

Experimental Protocols

The following are detailed methodologies for conducting solubility and stability studies, based on established pharmaceutical guidelines.[3][6][7]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[8]

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Figure 1. Workflow for Equilibrium Solubility Determination.

Stability Testing Protocol

Stability studies are conducted to evaluate how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors.[3][6]

-

Sample Preparation: this compound is stored in containers that simulate the proposed storage and distribution packaging.

-

Storage Conditions: Samples are subjected to various storage conditions as per ICH guidelines, including long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.

-

Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies; 0, 3, 6 months for accelerated studies).

-

Analytical Testing: At each time point, the samples are analyzed for appearance, assay of the active substance, and the presence of degradation products using a stability-indicating analytical method (typically HPLC).

Figure 2. General Workflow for API Stability Testing.

Forced Degradation Studies

Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.[3][6]

-

Stress Conditions: The compound is subjected to more extreme conditions than those used for accelerated stability testing. This includes:

-

Acid/Base Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Degradation: Heating the solid material above accelerated testing temperatures.

-

Photodegradation: Exposing the compound to light of controlled wavelength and intensity.

-

-

Analysis: The stressed samples are analyzed to identify and characterize any degradation products formed. This information is crucial for developing a stability-indicating analytical method.

Figure 3. Logical Flow of Forced Degradation Studies.

Conclusion

References

- 1. 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzenesulfonamide–ethanol–methanol (1/0.47/0.53) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. PubChemLite - 3-(trifluoromethyl)quinoline-4-carboxylic acid (C11H6F3NO2) [pubchemlite.lcsb.uni.lu]

- 5. 243977-15-3|8-(Trifluoromethyl)quinolin-4-amine|BLD Pharm [bldpharm.com]

- 6. cymitquimica.com [cymitquimica.com]